9-Benzyl-6-chloro-2-phenylpurine
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Overview
Description
9-Benzyl-6-chloro-2-phenylpurine is a chemical compound with the molecular formula C18H13ClN4. It belongs to the purine family, which is a group of heterocyclic aromatic organic compounds. This compound is characterized by the presence of a benzyl group at the 9th position, a chlorine atom at the 6th position, and a phenyl group at the 2nd position of the purine ring. It is used in various scientific research applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Benzyl-6-chloro-2-phenylpurine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Benzylation: The 9th position of the purine ring is benzylated using benzyl chloride in the presence of a base such as sodium hydride.
Chlorination: The 6th position is chlorinated using thionyl chloride or phosphorus oxychloride.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: 9-Benzyl-6-chloro-2-phenylpurine can undergo nucleophilic substitution reactions where the chlorine atom at the 6th position is replaced by various nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the phenyl group is introduced.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium thiolate, and amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are employed.
Coupling: Palladium catalysts and bases like potassium carbonate are used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a 6-amino derivative of the compound .
Scientific Research Applications
9-Benzyl-6-chloro-2-phenylpurine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions
Mechanism of Action
The mechanism of action of 9-Benzyl-6-chloro-2-phenylpurine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to interfere with DNA and RNA synthesis, similar to other purine derivatives .
Comparison with Similar Compounds
Similar Compounds
6-Chloropurine: Lacks the benzyl and phenyl groups, making it less complex.
2-Phenylpurine: Lacks the chlorine and benzyl groups.
9-Benzylpurine: Lacks the chlorine and phenyl groups.
Uniqueness
9-Benzyl-6-chloro-2-phenylpurine is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the benzyl, chlorine, and phenyl groups allows for a wide range of chemical reactions and potential biological activities .
Biological Activity
9-Benzyl-6-chloro-2-phenylpurine is a halogenated purine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is structurally related to purines, which are essential components of nucleic acids and play critical roles in cellular processes. The biological activity of this compound primarily involves its interactions with various biological targets, leading to significant pharmacological effects.
The biological activity of this compound can be attributed to its ability to act as a purine nucleoside analogue. This compound is known to inhibit DNA synthesis, which is a crucial mechanism in the treatment of cancer and other proliferative diseases. The inhibition of DNA synthesis can lead to reduced tumor growth and apoptosis in malignant cells .
Target Interactions
- DNA Synthesis Inhibition : The compound competes with natural nucleosides, disrupting normal DNA replication processes.
- Enzyme Interactions : It has been shown to interact with enzymes involved in nucleotide metabolism, such as purine nucleoside phosphorylase and adenosine deaminase, leading to altered cellular metabolism.
Biological Activity Assessment
Antimycobacterial Activity : Research indicates that this compound exhibits significant antimycobacterial activity against Mycobacterium tuberculosis. In a study, it demonstrated a minimum inhibitory concentration (MIC) of 0.78 µg/mL, indicating potent activity against drug-resistant strains while maintaining low cytotoxicity levels .
Cytotoxicity Studies : The cytotoxicity of this compound was evaluated using VERO cells, where it showed promising selectivity indices (SI), suggesting a favorable therapeutic window. The selectivity index is calculated as the ratio of IC50 (the concentration required to inhibit cell growth by 50%) to MIC, highlighting the compound's potential for further development as an antitubercular agent .
Table 1: Summary of Biological Activities
Activity | Value | Reference |
---|---|---|
Minimum Inhibitory Concentration (MIC) | 0.78 µg/mL | |
Cytotoxicity (IC50) | Varies | |
Selectivity Index (SI) | >10 |
Case Study: Antimycobacterial Efficacy
In a study conducted by Gundersen et al., various 6-arylpurines were synthesized and screened for their antimycobacterial properties. Among these, this compound showed the lowest MIC against M. tuberculosis, demonstrating its potential as a lead compound for further development in treating tuberculosis .
Synthesis and Reactivity
The synthesis of this compound typically involves Suzuki-Miyaura cross-coupling reactions. This method allows for regioselective functionalization at the purine ring, making it an efficient route for generating this compound from precursors like 6-chloro-2-iodopurine .
Table 2: Synthesis Overview
Reagent | Reaction Conditions | Yield |
---|---|---|
Phenylboronic Acid | Anhydrous conditions in Toluene | 81% |
Excess Phenylboronic Acid | Aqueous DME | 88% |
Properties
CAS No. |
176515-40-5 |
---|---|
Molecular Formula |
C18H13ClN4 |
Molecular Weight |
320.8 g/mol |
IUPAC Name |
9-benzyl-6-chloro-2-phenylpurine |
InChI |
InChI=1S/C18H13ClN4/c19-16-15-18(22-17(21-16)14-9-5-2-6-10-14)23(12-20-15)11-13-7-3-1-4-8-13/h1-10,12H,11H2 |
InChI Key |
ABGRSMRFORNOOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC3=C2N=C(N=C3Cl)C4=CC=CC=C4 |
Origin of Product |
United States |
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